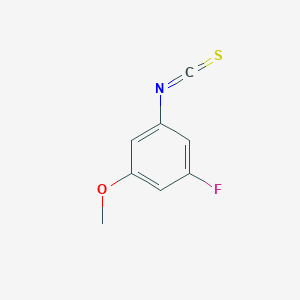

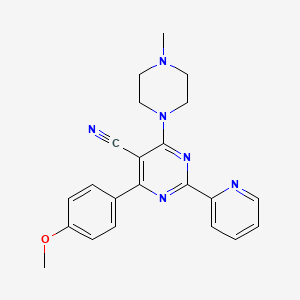

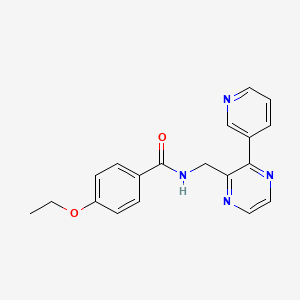

4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" involves the condensation of piperidin-4-yl derivatives with sulfonyl chlorides in the presence of a base. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride using methylene dichloride as the solvent and triethylamine as the base . Similarly, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride under comparable conditions . These methods could potentially be adapted for the synthesis of the compound by substituting the appropriate sulfonyl chloride derivative.

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of related compounds. The crystallographic analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . Similarly, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol also crystallizes in the monoclinic space group P21/c, with a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These findings suggest that the compound "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" would likely exhibit similar structural features.

Chemical Reactions Analysis

The chemical reactivity of the related compounds has been explored in the context of developing anti-inflammatory agents. For example, a series of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines were synthesized and evaluated for their anti-inflammatory properties. The study found that the N-methyl-1,2,3,6-tetrahydropyridyl moiety could serve as a bioisosteric replacement for the tolyl moiety in celecoxib . However, attempts to create hybrid nitric oxide donor derivatives resulted in the formation of undesired N-nitroso products instead of the targeted N-diazen-1-ium-1,2-diolate derivatives . This highlights the complexity of chemical reactions involving sulfonyl piperidinyl compounds and suggests that careful consideration is needed when predicting the reactivity of "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" can be inferred from spectroscopic and crystallographic data. The characterized compounds exhibit intermolecular and intramolecular hydrogen bonding, which could influence their solubility, melting points, and stability . The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom are likely to affect the compound's reactivity and interaction with biological targets. These properties are essential for understanding the behavior of the compound in various environments and could be critical for its potential application in pharmaceuticals or other chemical industries.

科学的研究の応用

Synthesis and Structural Analysis

Research on compounds structurally related to 4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one primarily focuses on their synthesis and structural characterization. For instance, Sil et al. (2004) described a method for synthesizing highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, showcasing the utility of such compounds in organic synthesis (Sil et al., 2004). Similarly, Girish et al. (2008) synthesized and characterized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, highlighting the importance of X-ray crystallography in understanding the molecular structure of related compounds (Girish et al., 2008).

Antimicrobial and Antifungal Activities

Compounds with structural similarities to 4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been investigated for their antimicrobial properties. For example, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Mallesha & Mohana, 2014).

Potential in Alzheimer’s Disease Treatment

Research has also explored the potential of related compounds in treating neurodegenerative diseases. Rehman et al. (2018) synthesized N-substituted derivatives of a compound structurally similar to the one , evaluating them as potential drug candidates for Alzheimer’s disease. This study underlines the importance of exploring novel chemical entities in the quest for effective treatments for such conditions (Rehman et al., 2018).

Anticancer Activity

The application of these compounds in cancer research is another area of interest. Hadiyal et al. (2020) conducted a study on polysubstituted 4H-pyran derivatives, synthesized through a microwave-assisted procedure, and evaluated their anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in oncological research (Hadiyal et al., 2020).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, etc.

将来の方向性

Future directions could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.

Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!

特性

IUPAC Name |

4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO5S2/c1-10-8-12(9-14(18)21-10)22-11-4-6-17(7-5-11)24(19,20)15-3-2-13(16)23-15/h2-3,8-9,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBYVLKOUKPUTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

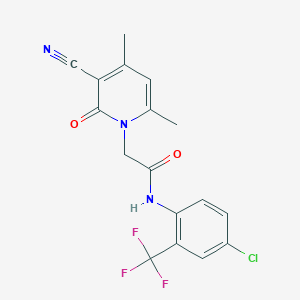

![N-[1-(2-Methylpropyl)pyrazol-4-yl]-N-(1,2-thiazol-5-ylmethyl)prop-2-enamide](/img/structure/B2504017.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

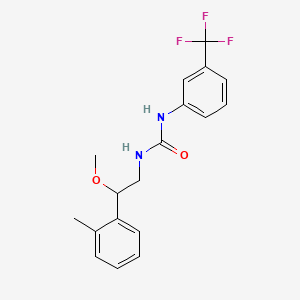

![2-[2-(4-Methylphenoxy)acetamido]benzoic acid](/img/structure/B2504023.png)

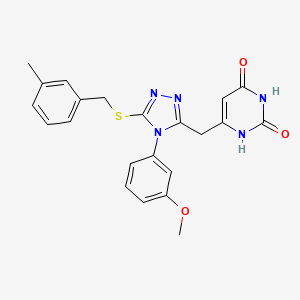

![1,3,7-trimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2504031.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)